Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate
CAS No.: 624726-13-2
Cat. No.: VC16141154
Molecular Formula: C18H14N4O6
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624726-13-2 |
|---|---|
| Molecular Formula | C18H14N4O6 |
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
| Standard InChI | InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3 |
| Standard InChI Key | JLPNABZXPXELPB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound with a molecular formula of C18H14N4O6 and a molecular weight of approximately 382.3 g/mol . This compound features an indole moiety, a hydrazone linkage, and an acetate functional group, which contribute to its unique chemical and biological properties.
Synthesis
The synthesis of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps, requiring careful control over reaction conditions to achieve high yields and purity. The complexity of its synthesis underscores its potential as a versatile intermediate in organic chemistry.
Biological Activities and Applications
This compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The indole structure is well-documented for its pharmacological properties, and modifications to this structure can enhance these activities. The presence of the nitrobenzoyl group further contributes to its potential therapeutic applications.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Demonstrates effectiveness against various microorganisms. |
| Anticancer Activity | Shows promise in inhibiting cancer cell growth. |
Interaction Studies
Understanding how Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking simulations and in vitro binding assays are used to elucidate these interactions.
Related Compounds
Several compounds share structural features with Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate, including:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxoindole | Basic indole structure; known for various biological activities. | |
| Isatin | A precursor in synthesizing many nitrogen-containing heterocycles; exhibits antimicrobial properties. | |
| 5-Nitroisatin | Contains a nitro group; studied for its anticancer effects. |
These compounds provide a basis for comparison and further modification to enhance biological activity.
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